Molecular Weight Differentiation vs. 1-Methyl and 1-(2-Fluoroethyl) Analogs Influences Molar Potency and Formulation Calculations
The molecular weight of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide (MW 215.25 g/mol, C₁₁H₁₃N₅) is intermediate between its 1-methyl analog (MW 201.23 g/mol, C₁₀H₁₁N₅) and its 1-(2-fluoroethyl) analog (MW 233.24 g/mol, C₁₁H₁₂FN₅) . This 14 Da difference vs. the methyl analog and 18 Da difference vs. the fluoroethyl analog directly impact molar concentration calculations in enzymatic assays, where equimolar dosing requires precise mass correction. Additionally, the absence of a fluorine atom in the target compound eliminates potential metabolic defluorination liabilities that could confound in vivo pharmacokinetic interpretation.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 215.25 g/mol |
| Comparator Or Baseline | 1-methyl analog: 201.23 g/mol; 1-(2-fluoroethyl) analog: 233.24 g/mol |
| Quantified Difference | Δ = +14.02 g/mol vs. 1-methyl; Δ = -17.99 g/mol vs. 1-(2-fluoroethyl) |
| Conditions | Calculated from molecular formula: target C₁₁H₁₃N₅; 1-methyl C₁₀H₁₁N₅; 1-(2-fluoroethyl) C₁₁H₁₂FN₅ |
Why This Matters
Procurement decisions for lead optimization rely on accurate molar mass; the target compound offers a distinct molecular weight tier that avoids both the lower mass of the methyl analog (which may reduce lipophilicity) and the potential metabolic instability introduced by fluorine in the 2-fluoroethyl analog.
